molecular formula C10H14N2OS B2966249 1-(Thiophene-3-carbonyl)-1,4-diazepane CAS No. 926247-21-4

1-(Thiophene-3-carbonyl)-1,4-diazepane

Cat. No.: B2966249
CAS No.: 926247-21-4
M. Wt: 210.3
InChI Key: BGMZMGXAACFFEH-UHFFFAOYSA-N
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Description

1-(Thiophene-3-carbonyl)-1,4-diazepane is a heterocyclic compound that features a thiophene ring fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-3-carbonyl)-1,4-diazepane typically involves the following steps:

    Formation of Thiophene-3-carbonyl Chloride: This is achieved by reacting thiophene-3-carboxylic acid with thionyl chloride.

    Nucleophilic Substitution: The thiophene-3-carbonyl chloride is then reacted with 1,4-diazepane in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiophene ring with a diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-diazepan-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZMGXAACFFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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